(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one

Asymmetric Synthesis Chiral Auxiliary Pharmaceutical Intermediates

(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6, ≥98% purity) is a stereodefined chiral building block essential for asymmetric synthesis. Its (S)-configuration and reactive bromomethyl group enable predictable stereochemical outcomes, unlike racemic mixtures or opposite enantiomers which yield diastereomeric impurities. Used in oxazolidinone antibacterial agent synthesis and as a cleavable chiral auxiliary, this high-purity grade minimizes side reactions in Pd-catalyzed couplings and scale-up campaigns, ensuring reproducible results in GMP process development.

Molecular Formula C4H6BrNO2
Molecular Weight 180.00 g/mol
CAS No. 169048-78-6
Cat. No. B12557685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
CAS169048-78-6
Molecular FormulaC4H6BrNO2
Molecular Weight180.00 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CBr
InChIInChI=1S/C4H6BrNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1
InChIKeyINSHXEIAUKZTOC-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

169048-78-6 Procurement Guide: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one for Chiral Pharmaceutical Synthesis


(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) is a chiral, 5-substituted oxazolidin-2-one derivative that serves as a stereodefined electrophilic building block in asymmetric synthesis . It features a bromomethyl group at the stereogenic C5 position with defined (S)-configuration, enabling predictable stereochemical outcomes in nucleophilic substitution and N-alkylation reactions . Commercially available at 98% purity, this compound is employed as a key intermediate in the preparation of enantiomerically pure pharmaceuticals and chiral auxiliaries [1]. Its core utility lies in the combination of a reactive bromomethyl leaving group with a rigid, stereochemically defined heterocyclic scaffold that can either be retained in final products or cleaved post-synthetically .

Why Racemic or Non-Chiral Analogs Cannot Replace (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one in Asymmetric Synthesis


5-Substituted oxazolidin-2-ones as a class share a common heterocyclic core, yet substitution at the stereogenic C5 position with a reactive bromomethyl group fundamentally defines this compound's synthetic utility in ways that racemic mixtures, non-chiral analogs (lacking the bromomethyl handle), or opposite enantiomers cannot replicate . Racemic 5-(bromomethyl)-2-oxazolidinone yields diastereomeric mixtures when coupled with chiral substrates, requiring costly chromatographic separation and reducing overall yield [1]. Non-chiral analogs such as unsubstituted 2-oxazolidinone or 5-(hydroxymethyl) derivatives lack the electrophilic bromomethyl handle for subsequent derivatization or exhibit reduced leaving group capacity compared to bromine . The (R)-enantiomer (CAS: 169048-80-0) produces stereochemically inverted products that may be biologically inactive or exhibit altered pharmacological profiles, making enantiomeric specification critical for reproducible stereochemical outcomes . These differences make generic substitution scientifically invalid for applications requiring stereodefined molecular architecture.

Quantitative Differentiation Evidence for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (169048-78-6)


Chiral Oxazolidinone Intermediate in BILA-2157 Synthesis via Asymmetric Bromomethylation

(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one serves as the chiral oxazolidinone auxiliary (II) in the asymmetric synthesis of BILA-2157, where its lithium salt reacts with succinic anhydride followed by conversion to the bromomethyl derivative (IV) [1]. The stereochemical integrity of the (5S) configuration is essential for the subsequent diastereoselective transformations that establish the target compound's absolute stereochemistry [1].

Asymmetric Synthesis Chiral Auxiliary Pharmaceutical Intermediates

Commercial Purity Specification: 98% vs. 95% Standard-Grade Material

Commercial sources for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS 169048-78-6) specify a purity of 98% , which exceeds the 95% minimum purity specification commonly offered for the racemic or non-stereodefined analog 5-(bromomethyl)-1,3-oxazolidin-2-one (CAS 51337-32-7) . This purity differential translates to a 60% reduction in impurity burden (2% total impurities vs. 5% total impurities) that is particularly significant for applications requiring high-yielding downstream transformations.

Quality Control Procurement Specifications Pharmaceutical Intermediates

Asymmetric Desymmetrization Route Enables 50% de from Prochiral Precursor

Sugiyama et al. (2001) demonstrated a three-step synthetic route to optically active 5-bromomethyl-2-oxazolidinones from prochiral 1,3-dibromo-2-propanol via carbamate formation followed by asymmetric desymmetrization, achieving up to 50% diastereomeric excess (de) for the (S)-enantiomer [1]. This established route provides a foundation for evaluating alternative commercial sources; the (5S)-stereochemistry is analytically confirmed rather than inferred from synthetic methodology alone.

Asymmetric Synthesis Desymmetrization Chiral Pool Synthesis

Oxazolidinone Core Serves as Versatile Scaffold for Toloxatone and Linezolid Synthesis

The oxazolidin-2-one scaffold — the core structural motif of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one — is a validated pharmacophore in clinically approved drugs including toloxatone (antidepressant) and linezolid (antibacterial) [1][2]. The bromomethyl substitution at the C5 position of this compound provides a reactive handle for introducing diverse pharmacophores onto this privileged scaffold via nucleophilic substitution or cross-coupling reactions .

Medicinal Chemistry Antibacterial Agents CNS Drugs

Recommended Application Scenarios for (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one Based on Quantitative Evidence


Chiral Auxiliary-Mediated Asymmetric Synthesis of Pharmaceutical Candidates

Use (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one as a stereodefined chiral auxiliary in asymmetric alkylation or acylation sequences where the (5S) stereochemistry directs diastereoselective bond formation. The lithium salt of this oxazolidinone reacts with succinic anhydride in THF, and subsequent conversion to the bromomethyl derivative enables further functionalization while preserving stereochemical integrity [1]. This scenario is validated by the compound's demonstrated role in BILA-2157 synthesis [1] and the 50% de achievable via asymmetric desymmetrization methodology [2].

Synthesis of Oxazolidinone-Based Antibacterial Lead Compounds

Employ (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one as a key intermediate for constructing oxazolidinone-based antibacterial agents structurally related to linezolid. The bromomethyl group serves as an electrophilic handle for introducing aromatic or heteroaromatic substituents at the C5 position via nucleophilic substitution or transition metal-catalyzed cross-coupling [1][2]. The 98% commercial purity specification ensures that impurities do not interfere with sensitive Pd-catalyzed coupling reactions or produce difficult-to-remove byproducts that would complicate biological testing .

Multi-Step Process Chemistry Requiring High Purity Intermediates

Select the 98% purity grade of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one for process development and scale-up applications where impurity accumulation across multiple synthetic steps significantly impacts overall yield [1]. The 60% lower impurity burden compared to 95% grade racemic material reduces the need for intermediate purification and minimizes side reactions in sensitive transformations, making it the preferred specification for GMP campaigns and late-stage development programs [1].

Enantioselective Building Block for Chiral Pool Synthesis

Utilize (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one as a stereochemically defined building block in convergent synthetic strategies where the (5S) configuration is essential for the final product's absolute stereochemistry [1]. The compound is accessible via established asymmetric desymmetrization routes (50% de) from prochiral precursors [2], and its bromomethyl group enables efficient coupling with diverse nucleophiles while the oxazolidinone ring provides a stable, cleavable chiral auxiliary framework [1].

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